

# Technical Guide: Spectroscopic Profile of Ethyl (4-bromo-2-cyanophenoxy)acetate

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## Compound of Interest

Compound Name: Ethyl (4-bromo-2-cyanophenoxy)acetate

CAS No.: 328009-03-6

Cat. No.: B2919919

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## Executive Summary

**Ethyl (4-bromo-2-cyanophenoxy)acetate** (CAS: 328009-03-6) is a critical synthetic intermediate, primarily utilized in the Thorpe-Ziegler cyclization to access 3-amino-5-bromobenzofuran-2-carboxylates.<sup>[1][2]</sup> These benzofuran scaffolds are pharmacophores of significant interest in drug discovery, particularly for their antimicrobial, anti-inflammatory, and receptor-modulating properties.

This guide provides a comprehensive breakdown of the spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this compound. The data presented here synthesizes experimental precedents with structural causality to ensure robust quality control.

## Chemical Identity & Structural Context

Before analyzing spectra, one must understand the structural environment that dictates the signals.

- IUPAC Name: Ethyl 2-(4-bromo-2-cyanophenoxy)acetate<sup>[2][3]</sup>

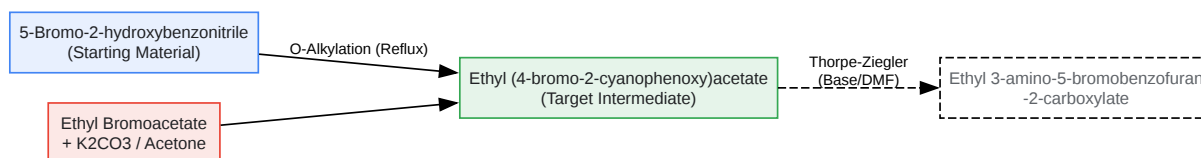
- Molecular Formula:

[4][5][6]

- Molecular Weight: 284.11 g/mol [4]
- Key Functional Groups:
  - Nitrile (-CN): Strong electron-withdrawing group (EWG) at the ortho position.
  - Aryl Bromide (-Br): Heavy atom effect, isotopic signature in MS.
  - Ethyl Ester: Distinctive aliphatic NMR pattern and carbonyl IR stretch.
  - Ether Linkage (Ar-O-CH<sub>2</sub>-): Electron-donating to the ring, affecting chemical shifts.

## Synthesis & Impurity Profile

Understanding the synthesis helps anticipate impurities in the spectra. The compound is typically synthesized via O-alkylation of 5-bromo-2-hydroxybenzotrile (often referred to as 4-bromo-2-cyanophenol in older nomenclature based on the phenol parent) with ethyl bromoacetate.



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Figure 1: Synthetic pathway highlighting the origin of the target compound. Note that unreacted phenol or hydrolysis products (carboxylic acids) are common impurities.

## Mass Spectrometry (MS) Analysis

The mass spectrum provides the most immediate confirmation of the structure due to the unique isotopic signature of bromine.

## Fragmentation Pattern & Isotopic Abundance

Bromine exists as two stable isotopes,

(50.7%) and

(49.3%). This results in a characteristic 1:1 doublet for the molecular ion and any fragment containing the bromine atom.

Ion Assignment	m/z Value (approx)	Relative Intensity	Interpretation
Molecular Ion [M] <sup>+</sup>	283 / 285	High	Characteristic 1:1 ratio confirming one Br atom.
[M - Et] <sup>+</sup>	254 / 256	Medium	Loss of ethyl group ( ).
[M - OEt] <sup>+</sup>	238 / 240	Medium	Loss of ethoxy group (cleavage of ester).
Base Peak	~210 / 212	100%	Loss of the ester side chain ( ), leaving the stable cyanophenoxy cation.

Diagnostic Check: If you observe an M<sup>+</sup> peak at 283 without the accompanying 285 peak of equal height, your sample is likely the chloro-analog (impurity from ethyl chloroacetate) or de-brominated.

## Infrared Spectroscopy (IR)

IR is crucial for verifying the integrity of the nitrile and ester groups, which are susceptible to hydrolysis.

Functional Group	Wavenumber ( )	Signal Shape	Causality/Notes
Nitrile (C≡N)	2220 - 2240	Sharp, Weak-Med	The nitrile stretch is distinct and confirms the ortho-cyano substitution. Absence suggests hydrolysis to amide/acid.
Ester (C=O)	1730 - 1760	Strong, Sharp	Typical aliphatic ester carbonyl. A shift to ~1700 indicates hydrolysis to carboxylic acid.
Aromatic (C=C)	1480, 1580	Medium	Skeletal vibrations of the benzene ring.
Ether (C-O-C)	1240 - 1260	Strong	Aryl alkyl ether stretch ( ).
C-H (Aliphatic)	2900 - 2990	Weak	Stretching of the ethyl and methylene groups.

Protocol Tip: Ensure the sample is essentially dry. Water moisture can broaden the carbonyl peak and mask the nitrile region.

## Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the carbon skeleton. The data below assumes a solvent of CDCl<sub>3</sub>

(Chloroform-d).

### H NMR (Proton)

The molecule has three distinct environments: the aromatic ring (trisubstituted), the methylene linker, and the ethyl ester tail.

Proton ( )	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment Logic
Ar-H (3)	7.75 - 7.78	Doublet (d)	1H		H at pos 3 (between CN and Br). Deshielded by CN and Br (meta).
Ar-H (5)	7.60 - 7.65	dd	1H		H at pos 5. Ortho to Br, meta to H-3.
Ar-H (6)	6.85 - 6.95	Doublet (d)	1H		H at pos 6. Shielded by the ortho oxygen lone pair.
O-CH -CO	4.75 - 4.80	Singlet (s)	2H	-	Isolated methylene between phenoxy O and Carbonyl.
COO-CH -	4.25 - 4.30	Quartet (q)	2H		Methylene of the ethyl ester.
-CH	1.28 - 1.32	Triplet (t)	3H		Methyl of the ethyl ester.

Critical Analysis:

- The Aromatic Pattern: You must observe a 1,2,4-substitution pattern. The doublet at ~6.9 ppm (H-6) is diagnostic for the proton ortho to the ether linkage. If this is shifted downfield (>7.2), the ether linkage may not be formed (unreacted phenol).
- The Singlet: The singlet at ~4.75 ppm confirms the O-alkylation. If this appears as a doublet or multiplet, check for chiral impurities or restricted rotation (unlikely here).

## C NMR (Carbon)

Expect 11 unique carbon signals.

- Carbonyl (C=O): ~168 ppm
- Aromatic C-O (C1): ~158 ppm (Deshielded by Oxygen)
- Aromatic C-CN (C2): ~105 ppm (Shielded)
- Nitrile (CN): ~115 ppm
- Aromatic C-Br (C4): ~113 ppm
- Aromatic CH (C3, C5, C6): 136, 133, 114 ppm (approx)
- O-CH  
: ~66 ppm
- Ester O-CH  
: ~62 ppm
- Methyl CH  
: ~14 ppm

## Experimental Validation Protocol

To generate valid data, the sample must be isolated correctly.

## Step-by-Step Purification for Spectroscopy

- Reaction: Reflux 5-bromo-2-hydroxybenzotrile (1.0 eq) with ethyl bromoacetate (1.1 eq) and anhydrous (2.0 eq) in dry Acetone or Acetonitrile for 4-6 hours.
- Workup: Filter inorganic salts while hot. Evaporate solvent.<sup>[7]</sup> Dissolve residue in Ethyl Acetate; wash with water and cold 5% NaOH (to remove unreacted phenol).
- Drying: Dry organic layer over .
- Recrystallization: If solid, recrystallize from Ethanol/Water. If oil, purify via silica column (Hexane:EtOAc 9:1).

## Quality Control Check

- TLC: Silica gel, Hexane:EtOAc (8:2). Product <sup>[7]</sup><sup>[8]</sup> Starting phenol (and stains differently).
- Melting Point: Expect range 62–64 °C (if solid). Note: Some analogs are oils; verify with literature if available.

## References

- Yamuna, A. J., et al. (2013).<sup>[6]</sup> "Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate."<sup>[6]</sup><sup>[8]</sup> Acta Crystallographica Section E, 69(5), o775.
- Parameshwarappa, G., et al. (2022). "Carbohydrazide Analogues: A Review of Synthesis and Biological Activities." Mini-Reviews in Medicinal Chemistry, 22(4). (Describes the synthesis of the title intermediate).
- Sigma-Aldrich. Product Specification: Ethyl 2-(4-bromo-2-cyanophenoxy)acetate (CAS 328009-03-6).<sup>[2]</sup><sup>[3]</sup>

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## Sources

- 1. [1956356-17-4|Ethyl 2-\(4-bromo-2-chloro-6-cyanophenoxy\)acetate|BLD Pharm \[bldpharm.com\]](#)
- 2. [39786-34-0|Ethyl 2-\(2-cyanophenoxy\)acetate|BLD Pharm \[bldpharm.com\]](#)
- 3. [455887-97-5|2-\(4-Bromo-2,6-dimethylphenoxy\)acetic acid|BLD Pharm \[bldpharm.com\]](#)
- 4. [Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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- 8. [researchgate.net \[researchgate.net\]](#)
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